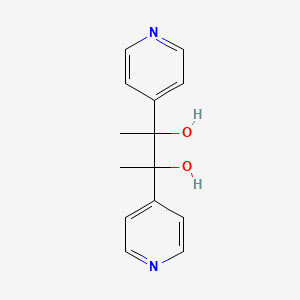

2,3-Di(4-pyridyl)-2,3-butanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dipyridin-4-ylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-13(17,11-3-7-15-8-4-11)14(2,18)12-5-9-16-10-6-12/h3-10,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOSNRFNGIFXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)(C(C)(C2=CC=NC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395492 | |

| Record name | 2,3-Di(4-pyridyl)-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69267-29-4 | |

| Record name | 2,3-Di(4-pyridyl)-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Pyridyl Functionalized Diols Within Contemporary Organic and Inorganic Chemistry

Pyridyl-functionalized diols represent a class of organic compounds that possess both a pyridine (B92270) ring, a heterocyclic aromatic amine, and two hydroxyl (-OH) groups attached to an aliphatic backbone. This combination of functional groups imparts a versatile chemical character to these molecules. The nitrogen atom in the pyridine ring can act as a Lewis base, readily coordinating to metal ions, while the hydroxyl groups can participate in hydrogen bonding and other chemical transformations. This dual functionality makes them valuable building blocks in both organic synthesis and inorganic coordination chemistry. In organic chemistry, they serve as versatile synthons for the creation of more complex molecules. In inorganic chemistry, they are widely employed as ligands to construct metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures with diverse applications in catalysis, gas storage, and materials science.

Academic Significance and Research Landscape of 2,3 Di 4 Pyridyl 2,3 Butanediol

2,3-Di(4-pyridyl)-2,3-butanediol, with its two 4-pyridyl groups attached to a butanediol (B1596017) core, has garnered considerable attention within the scientific community. Its synthesis, typically achieved through a reductive pinacol (B44631) coupling reaction, allows for the creation of a bidentate ligand with specific stereochemical properties. The academic interest in this compound stems from its ability to bridge metal centers, forming extended networks and frameworks. Researchers have explored its use in the synthesis of flexible MOFs, which exhibit dynamic structural changes in response to external stimuli, making them promising for applications in gas separation and storage. The compound's capacity for hydrogen bonding through its diol groups further contributes to the stability and dimensionality of the resulting supramolecular architectures.

Structural Features and Fundamental Chemical Reactivity Precursors of 2,3 Di 4 Pyridyl 2,3 Butanediol

The reactivity of 2,3-Di(4-pyridyl)-2,3-butanediol is primarily governed by its pyridyl and hydroxyl functional groups. The nitrogen atoms of the pyridyl rings readily coordinate to a variety of metal ions, forming stable complexes. The hydroxyl groups can be deprotonated to act as anionic ligands or can participate in hydrogen bonding to create extended supramolecular networks. Furthermore, the butanediol (B1596017) backbone can undergo chemical modifications, such as oxidation to form carbonyl compounds or dehydration reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₂ chemspider.com |

| Molecular Weight | 244.29 g/mol |

| Melting Point | 220–222 °C |

| Appearance | Crystalline solid |

| Solubility | Soluble in 5M HCl lookchem.com |

| Hydrogen Bond Donor Count | 2 lookchem.com |

| Hydrogen Bond Acceptor Count | 4 lookchem.com |

| Rotatable Bond Count | 3 lookchem.com |

Note: Some data may be based on predicted values.

Overview of Major Research Domains for 2,3 Di 4 Pyridyl 2,3 Butanediol

Established Synthetic Pathways for this compound

Reductive Coupling Approaches for Pyridyl Ketones

The predominant method for synthesizing this compound involves the reductive coupling of 4-acetylpyridine (B144475). This transformation, a type of pinacol (B44631) coupling reaction, proceeds through the formation of a ketyl radical intermediate via single-electron reduction of the ketone. Subsequent dimerization of two ketyl radicals yields a pinacolate, which upon protonation, gives the final diol product. A variety of reducing agents can facilitate this reaction, including metals like magnesium and zinc, often activated with agents such as mercuric chloride.

Electrochemical methods offer a controlled alternative for this reductive coupling. By applying a specific potential at a cathode (such as mercury or lead), 4-acetylpyridine can be selectively converted to this compound. The stereochemical outcome of this reaction, producing either the meso or dl diastereomer, can be influenced by the choice of electrode material and reaction conditions.

Photochemical pinacolization represents another viable synthetic route. This method involves the ultraviolet irradiation of 4-acetylpyridine in the presence of a hydrogen donor, like isopropyl alcohol. The photo-excited ketone abstracts a hydrogen atom to form the ketyl radical, which then dimerizes to form the diol.

Alternative Synthetic Routes and Methodological Innovations

Beyond classical reductive coupling, alternative and innovative synthetic strategies have been developed. The use of low-valent titanium reagents, generated in situ from titanium tetrachloride and a reducing agent like zinc dust, is an effective method for the pinacol coupling of aromatic ketones, including 4-acetylpyridine. This approach is known for its efficiency and is often carried out in solvents like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

Another innovative approach involves the use of organometallic reagents. For instance, the reaction of 4-acetylpyridine with samarium(II) iodide (SmI₂) in THF is a mild and efficient method for generating the pinacol product. This reagent is a powerful single-electron donor that has found wide application in organic synthesis.

Synthesis of Chemically Related Diol Structures (e.g., 2,3-Butanediol) and Analogues

The synthesis of the parent compound, 2,3-butanediol (B46004), provides context for the more complex pyridyl derivative. Industrially, 2,3-butanediol is often produced via the fermentation of carbohydrates by various microorganisms. In the laboratory, it can be synthesized by the hydrolysis of 2,3-epoxybutane (B1201590) or through the reductive coupling of acetaldehyde.

The synthesis of other related diaryl diols can be achieved using similar reductive coupling methodologies. The choice of the starting ketone determines the nature of the aryl group in the final diol product. For instance, the reductive coupling of acetophenone (B1666503) yields 2,3-diphenyl-2,3-butanediol. The reaction conditions, including the choice of reducing agent and solvent, can be tailored to optimize the yield and stereoselectivity for different substrates.

Preparation of Functionalized Derivatives of this compound for Specific Research Applications

Strategies for Carbon Chain Extension

Extending the carbon backbone of this compound can be achieved through multi-step synthetic sequences. A plausible strategy involves the initial oxidation of the diol to the corresponding diketone, 2,3-di(4-pyridyl)-2,3-butanedione. This diketone can then serve as a platform for various carbon-carbon bond-forming reactions. For example, a Wittig reaction with a suitable phosphorane could be used to introduce alkene functionalities, which could then be hydrogenated to extend the saturated carbon chain.

Alternatively, a convergent synthesis could be employed where a longer-chain α-hydroxy ketone is first synthesized and then reacted with a 4-pyridyl organometallic reagent, such as 4-pyridyllithium, to install the second pyridyl group and complete the extended diol structure.

Introduction of Ancillary Functional Groups

The functionalization of this compound can be directed at either the pyridine (B92270) rings or the hydroxyl groups. The nitrogen atoms of the pyridine rings can be quaternized by reaction with alkyl halides to form pyridinium (B92312) salts. This modification introduces a positive charge and can significantly alter the solubility and electronic properties of the molecule.

The hydroxyl groups of the diol can be readily derivatized. For example, esterification with acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding diesters. Etherification, for instance, through a Williamson ether synthesis by treating the diol with a strong base followed by an alkyl halide, would yield diether derivatives. These modifications allow for the fine-tuning of the molecule's steric and electronic properties for specific applications, such as in coordination chemistry or materials science.

Analysis of Diastereomeric Forms: Meso and Racemic Isomers of this compound

The organic compound this compound possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers (racemic mixture) and a meso compound. wikipedia.orgresearchgate.net The racemic form consists of two non-superimposable mirror images, the (2R,3R) and (2S,3S) enantiomers, which are optically active. wikipedia.orgresearchgate.net The meso form, with a (2R,3S) or (2S,3R) configuration, is achiral due to an internal plane of symmetry and is therefore optically inactive. wikipedia.orglibretexts.orglibretexts.org

The synthesis of this compound, often achieved through a reductive pinacol coupling reaction, typically yields a mixture of the meso and racemic forms. Due to its spatial arrangement, the meso form is often the predominant isomer produced. The different stereoisomers can be identified and separated using techniques like capillary electrophoresis, which has proven effective for separating both diastereomers and enantiomers of related compounds. nih.gov

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration | Chirality | Optical Activity |

|---|---|---|---|

| Meso | (2R,3S) or (2S,3R) | Achiral | Inactive |

| Racemic (+) | (2S,3S) | Chiral | Active |

| Racemic (-) | (2R,3R) | Chiral | Active |

Enantiomeric Purity and Chiral Resolution Techniques for this compound

Achieving high enantiomeric purity for the chiral isomers of this compound is crucial for its application in asymmetric synthesis and chiral recognition. Chiral resolution techniques are employed to separate the racemic mixture into its constituent enantiomers. One established method involves chemoenzymatic processes. For instance, enzymes can selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

The enantiomeric purity is often determined using chromatographic techniques with a chiral stationary phase, such as gas chromatography (GC). researchgate.net For example, the enantiomeric excess (ee) of a sample can be quantified by comparing the peak areas of the two enantiomers in the chromatogram. The production of enantiomerically pure (R,R)-2,3-butanediol has been achieved in engineered E. coli, reaching an enantiopurity of over 99%. nih.govrsc.org Similarly, high purity (R,R)-2,3-butanediol has been produced from crude glycerol (B35011) using Klebsiella pneumoniae. nih.gov

Stereoselective Synthesis and Derivatization Strategies

The controlled synthesis of specific stereoisomers of this compound and its derivatives is a key area of research, enabling access to molecules with tailored three-dimensional structures.

Asymmetric Desymmetrization of Meso-Diols

A powerful strategy for obtaining enantiomerically enriched products is the asymmetric desymmetrization of meso-diols. This involves the selective reaction of one of the two prochiral hydroxyl groups in the meso isomer, breaking its symmetry and generating a chiral molecule. Organocatalysts, particularly C2-symmetric chiral nucleophilic catalysts based on a pyrrolidinopyridine (PPY) framework, have been effectively used for this purpose through enantioselective acylation. researchgate.netnih.govd-nb.info The efficiency of these catalysts can be influenced by factors such as reaction temperature, with lower temperatures often leading to higher enantioselectivity. nih.govresearchgate.net

Chiral Catalyst Development for Diol Modifications

The development of novel chiral catalysts is central to advancing stereoselective modifications of diols like this compound. Chiral PPY catalysts, for example, have been designed with various chiral elements and functional side chains to enhance their catalytic activity and selectivity in reactions such as acylation. researchgate.netnih.govd-nb.info The design of these catalysts often focuses on introducing chiral environments that can effectively differentiate between the prochiral functional groups of the diol.

Impact of Stereochemistry on Molecular Recognition and Self-Assembly Processes

The specific three-dimensional arrangement of the pyridyl and hydroxyl groups in the different stereoisomers of this compound plays a critical role in how these molecules interact with each other and with other chemical species. This stereochemical influence is fundamental to processes of molecular recognition and self-assembly.

The ability of the pyridyl groups to coordinate with metal ions and the hydroxyl groups to form hydrogen bonds makes this compound a versatile ligand in coordination chemistry. The stereochemistry of the ligand dictates the geometry of the resulting metal complexes and the architecture of extended networks or metal-organic frameworks (MOFs). For instance, the different spatial orientations of the enantiomers versus the meso form will lead to distinct packing arrangements and intermolecular interactions in the solid state. The study of chiral recognition in similar systems has shown that even transiently chiral molecules can exhibit preferences for forming homochiral or heterochiral dimers, driven by subtle differences in intermolecular interactions. rsc.org This principle of enantioselective molecular recognition is also observed in the 2D crystallization of prochiral molecules on surfaces, where specific intermolecular contacts can favor the formation of homochiral structures. nih.gov

Utilization of this compound in the Development of Metal-Organic Frameworks (MOFs)

Post-Synthetic Modification of this compound-Pillared MOFs

Post-synthetic modification (PSM) is a powerful method for introducing specific functionalities into pre-existing Metal-Organic Frameworks (MOFs) without altering their fundamental structure. researchgate.net This approach allows for the targeted tailoring of MOF properties, which can be more challenging to achieve through direct synthesis. researchgate.net PSM can be accomplished through various techniques, including covalent attachment, coordination chemistry, and surface functionalization, providing precise control over the introduction of desired ligands while preserving the integrity of the MOF's crystalline framework. researchgate.net

One of the key advantages of PSM is its ability to incorporate a diverse range of functional groups into MOFs, even those that might interfere with the initial MOF assembly process. rsc.org This opens up possibilities for creating MOF-based catalysts with multiple functional groups that can work cooperatively, similar to the active sites found in enzymes. rsc.org For instance, the modification of a UiO-66-NH2 oxo-cluster through the grafting of a hydrophobic phenylsilane (B129415) (PhSiH3) onto the Zr-OH groups resulted in a superhydrophobic MOF. researchgate.net

While direct synthesis of MOFs with complex functional linkers can be challenging and may lead to amorphous materials, post-synthetic approaches offer a more controlled route. rsc.org An example is the incorporation of a Ru(tda)(pyCO2H)2 water oxidation catalyst into a Zr-based UiO-type MOF. Direct synthesis attempts were unsuccessful, but a post-synthetic approach involving the introduction of the catalyst into a pre-formed MOF with a similar topology proved successful. rsc.org

Furthermore, PSM has been employed to create heterogeneous catalysts for specific organic reactions. A notable example is the synthesis of a silver N-heterocyclic carbene (NHC) catalyst (Ag-NHC-MOF) through the post-synthetic modification of an azolium-containing MOF. This catalyst demonstrated excellent activity in the A3-coupling reaction of aldehydes, amines, and alkynes under ambient conditions. elsevierpure.com

Functional Applications of Coordination Polymers and MOFs Derived from this compound

Gas Adsorption and Storage Properties (e.g., Hydrogen Uptake)

Metal-Organic Frameworks (MOFs) are highly regarded as promising materials for gas storage and separation due to their exceptionally high porosity, uniform and tunable pore sizes, and well-defined binding sites. unt.edursc.org The strategic design of MOFs, including the choice of secondary building units (SBUs), linker geometry and length, and the introduction of specific functional groups, allows for the precise tuning of their internal surface properties to optimize gas adsorption. dp.tech

Two primary strategies are employed to enhance the hydrogen uptake of a MOF: increasing the binding energy of H2 to the framework and increasing the internal surface area or pore volume. unt.edu However, research has shown that there isn't a direct linear relationship between surface area and hydrogen storage capacity; many MOFs with high surface areas exhibit relatively low hydrogen uptake. unt.edu This has led to a greater focus on strategies to increase the binding energy of hydrogen. One effective approach is to create smaller pores that "fit" the dihydrogen molecule more closely, allowing a single H2 molecule to interact with multiple aromatic rings. unt.edu

The adsorption of hydrogen in MOFs primarily occurs near the inorganic secondary building unit. nih.gov Quantum chemical calculations have been used to estimate the maximum uptake of H2 molecules per metallic center, providing a useful parameter for assessing the hydrogen storage properties of a given MOF. nih.gov For example, a study on MOF-177, a zinc benzenetribenzoate framework, reported a hydrogen adsorption capacity of approximately 0.62 wt% at 298 K and 10 MPa, with heats of adsorption ranging from -11.3 to -5.8 kJ/mol. nih.gov By introducing a hydrogen-dissociating catalyst and utilizing a carbon bridge-building technique for hydrogen spillover, the hydrogen adsorption capacity of MOF-177 was enhanced by a factor of about 2.5, reaching 1.5 wt% under the same conditions. nih.gov

It is important to note that the stability of MOFs can be a limiting factor for practical applications. nih.gov For instance, the framework structure of MOF-177 was found to be unstable upon exposure to water vapor, decomposing after three days in ambient air. nih.gov Therefore, ongoing research focuses on developing ultrastable MOFs with high thermal and mechanical stability to ensure their viability for real-world gas storage applications. nih.gov

| MOF | Surface Area (m²/g) | Hydrogen Adsorption Capacity (wt %) | Conditions |

|---|---|---|---|

| MOF-177 | Not specified | 0.62 | 298 K, 10 MPa |

| Modified MOF-177 | Not specified | 1.5 | 298 K, 10 MPa |

| IRMOF-20 | 4346 | 1.35 | Not specified |

| MOF-1773a | 4526 | 1.25 | Not specified |

| IRMOF-9 | Not specified | 1.17 | Not specified |

| IRMOF-13 | Not specified | 1.73 | Not specified |

Catalytic Activity of Metal-Organic Frameworks Incorporating this compound

Metal-Organic Frameworks (MOFs) have emerged as versatile heterogeneous catalysts due to several key features: their porous nature allows for the free flow of reactants and products, they possess spatially distributed and distinct catalytic sites, and they offer the potential for shape-selective, enantioselective, and regioselective reactions. nih.gov The catalytic activity of MOFs can be tuned by modifying their metal nodes, organic linkers, or by introducing functional groups. mdpi.commdpi.com

The metal nodes within MOFs often act as Lewis acid sites, and their coordination environment plays a crucial role in catalytic performance. nih.govmdpi.com For instance, the thermal removal of axial aqua ligands from dicopper paddlewheel secondary building units can expose the copper binding sites, enhancing catalytic activity. unt.edu Furthermore, creating structural defects, such as by replacing some of the primary organic linkers with analogous ones, can generate additional open metal sites, leading to enhanced catalytic activity. researchgate.net A study on MOF-74 demonstrated that incorporating a different linker to create defects resulted in increased catalytic activity for the cyanosilylation of aldehydes. researchgate.net

The organic linkers in MOFs can also participate in catalysis, often acting as Lewis bases. nih.gov The presence of both Lewis acidic metal centers and Lewis basic organic linkers within the same framework allows for bifunctional catalysis. nih.gov For example, in MIL-101(Cr)-NH2, the chromium ions act as Lewis acids, while the amine groups on the organic linkers provide basic sites, promoting reactions like the Henry reaction. mdpi.com Similarly, introducing hydroxyl or amine groups to the aromatic rings of bispyrazolate linkers in copper/nickel azolate MOFs can enhance their catalytic performance through hydrogen-bond interactions with the substrate. mdpi.com

Post-synthetic modification is a powerful tool for introducing or enhancing catalytic activity in MOFs. rsc.org This approach allows for the incorporation of catalytically active functional groups that might not be stable under the conditions of MOF synthesis. rsc.org For example, a palladium-modified MOF, Pd@UiO-66(Hf), has been shown to be effective in hydrogenation esterification cascade reactions. nih.gov

| Catalyst | Reaction | Conversion/Yield | Conditions |

|---|---|---|---|

| TMU-55 | Benzaldehyde + Nitromethane | 71% conversion | Methanol, 60 °C, 24 h |

| HTMU-55 | Benzaldehyde + Nitromethane | 68% conversion | Methanol, 60 °C, 24 h |

| Nano TMU-55 | Benzaldehyde + Nitromethane | 97% conversion | Methanol, 60 °C, 24 h |

| Nano HTMU-55 | Benzaldehyde + Nitromethane | 87% conversion | Methanol, 60 °C, 24 h |

| 2D Cu-MOF | Benzaldehyde + Nitromethane | 86-97% yield | Methanol, 12 h |

| MOF-MB II | 2-Nitrobenzaldehyde + Nitromethane | >99% yield | Ethanol (B145695), room temp., 23 h |

Chemical Transformations and Reaction Mechanisms Involving 2,3 Di 4 Pyridyl 2,3 Butanediol

Acid-Catalyzed Rearrangements of 2,3-Di(pyridyl)-2,3-butanediol Analogues

Acid-catalyzed rearrangements are a cornerstone of organic synthesis, enabling the conversion of simple molecules into more complex structures. In the context of 2,3-di(pyridyl)-2,3-butanediol analogues, the pinacol (B44631) rearrangement is a particularly relevant and well-studied transformation.

The pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol to a carbonyl compound, specifically a ketone known as a pinacolone (B1678379). researchgate.netchemistrysteps.comwikipedia.org The reaction proceeds through a series of well-defined steps, initiated by the protonation of one of the hydroxyl groups by a strong acid, such as sulfuric acid. researchgate.netlibretexts.orgyoutube.com This is followed by the loss of a water molecule to form a carbocation intermediate. chemistrysteps.comwikipedia.org The driving force for this step is the formation of a more stable carbocation. researchgate.net Subsequently, a 1,2-migration of a neighboring substituent (alkyl or aryl group) to the carbocationic center occurs, leading to a resonance-stabilized oxonium ion. wikipedia.orgmasterorganicchemistry.com Deprotonation of this intermediate yields the final ketone product. libretexts.org

For unsymmetrical diols, the reaction is regioselective, with the hydroxyl group that forms the more stable carbocation being preferentially eliminated. chemistrysteps.comwikipedia.org The migratory aptitude of the neighboring groups also plays a role in determining the final product. libretexts.org In the case of 2,3-di-(3-pyridyl)-2,3-butanediol, a close analogue of the title compound, the reaction in sulfuric acid leads to the formation of a ketone, Metopirone®, along with other by-products. researchgate.net

A study on the pinacol rearrangement of 2,3-di-(3-pyridyl)-2,3-butanediol in sulfuric acid revealed that the meso and racemic forms can yield mono- and bis-SO3 addition products. researchgate.net The formation of these adducts and a significant increase in reaction rates with higher concentrations of SO3 point towards an alternative mechanism that involves sulfonyloxy leaving groups. researchgate.net

The nature of the acidic environment and the properties of the catalyst are critical factors that govern the selectivity of the pinacol rearrangement. The concentration and strength of the acid can influence the relative yields of the desired pinacolone and side products, such as dienes formed through elimination reactions. researchgate.net Lowering the acid concentration or adding its conjugate base often leads to a decrease in the yield of the pinacolone. researchgate.net

The choice of acid catalyst, whether a Brønsted or Lewis acid, can also direct the course of the reaction. researchgate.net While strong mineral acids like sulfuric acid are commonly used, heterogeneous catalysts and Lewis acids have been explored to improve selectivity and ease of product recovery. researchgate.netresearchgate.net For instance, the use of supported acids in a solvent-free microwave-assisted pinacol rearrangement has been shown to be an efficient and selective method. researchgate.net The reusability of such catalysts over multiple runs without loss of activity or selectivity presents a significant advantage. researchgate.net

In the rearrangement of 2,3-di-(3-pyridyl)-2,3-butanediol in sulfuric acid, the ratio of rearrangement to elimination products is influenced by the amount of added water. researchgate.net This highlights the delicate balance of reaction conditions required to achieve high selectivity for the desired ketone product.

Dehydrogenation Reactions of Butanediol (B1596017) Derivatives

Dehydrogenation of 2,3-butanediol (B46004) and its derivatives is a key transformation for the production of valuable C4 chemicals, such as acetoin (B143602) and 2,3-butanedione (B143835) (diacetyl). These reactions are typically carried out using heterogeneous catalysts and are of significant industrial interest.

A variety of catalytic systems have been developed for the dehydrogenation of 2,3-butanediol. Copper-based catalysts have shown particular promise for the selective production of acetoin. acs.orgaiche.org Supported copper catalysts, such as Cu/Al2O3 and Cu/ZrO2, have been investigated for the gas-phase dehydrogenation of 2,3-butanediol. acs.org These catalysts can achieve high selectivity for acetoin, with yields reaching up to 96% at relatively low temperatures. acs.orgresearchgate.net

The choice of support material plays a crucial role in the catalytic performance. acs.org For instance, Cu-ZrO2 has been found to be a superior catalyst to Cu-Al2O3 for acetoin production due to its lower number and strength of acid sites, which helps to minimize side reactions. acs.org The addition of promoters, such as lithium to CuZnAl catalysts, can also enhance the selectivity towards acetoin by inhibiting dehydration side reactions. escholarship.org

For the production of 2,3-butanedione, which is the product of a second dehydrogenation step of acetoin, different catalytic systems are required. acs.org While copper catalysts can produce butanedione, they often favor the formation of acetoin. acs.org Other metal catalysts, such as those based on platinum, can facilitate the successive dehydrogenation to diacetyl, albeit with lower activation barriers than on copper. aiche.org

Several factors influence the efficiency and selectivity of the dehydrogenation of 2,3-butanediol derivatives. These include the reaction temperature, the composition of the catalyst, and the presence of other components in the reaction mixture.

Reaction Temperature: The reaction temperature has a significant impact on both the conversion of 2,3-butanediol and the selectivity towards different products. acs.org Generally, increasing the temperature leads to higher conversion rates. However, at higher temperatures, side reactions such as dehydration and further dehydrogenation to butanedione can become more prominent, thus reducing the selectivity for acetoin. acs.orgrsc.org

Catalyst Composition: The loading of the active metal and the nature of the support material are critical parameters. Increasing the copper loading on Al2O3 has been shown to increase the selectivity for acetoin. acs.org The acid-base properties of the support are also important, with less acidic supports generally favoring the formation of acetoin by suppressing dehydration reactions. acs.org

Table 1: Influence of Catalytic Systems on Acetoin and Butanedione Production

| Catalyst | Primary Product | Key Findings | Reference |

|---|---|---|---|

| Cu/Al₂O₃ | Acetoin | High selectivity (up to 96%) for acetoin at 170°C. Increasing copper loading enhances acetoin selectivity. | acs.orgresearchgate.net |

| Cu/ZrO₂ | Acetoin | Superior to Cu/Al₂O₃ for acetoin production due to fewer and weaker acid sites, minimizing side reactions. | acs.org |

| Li-CuZnAl | Acetoin | Lithium doping enhances acetoin selectivity by inhibiting dehydration of 2,3-butanediol. | escholarship.org |

| Pt-based catalysts | 2,3-Butanedione (Diacetyl) | Facilitates successive dehydrogenation to diacetyl with lower activation barriers compared to copper. | aiche.org |

Formation of Other Key Chemical Intermediates from 2,3-Butanediol Scaffolds

Beyond acetoin and butanedione, 2,3-butanediol scaffolds can be converted into a range of other valuable chemical intermediates through various catalytic pathways. These transformations underscore the versatility of the 2,3-butanediol platform.

Dehydration of 2,3-butanediol can lead to the formation of methyl ethyl ketone (MEK) and 1,3-butadiene (B125203). wikipedia.orgresearchgate.netmdpi.com MEK is a widely used industrial solvent and fuel additive, while 1,3-butadiene is a key monomer for the production of synthetic rubber. mdpi.comyoutube.com The selectivity towards these products is highly dependent on the catalyst and reaction conditions. Acidic catalysts, such as zeolites (e.g., HZSM-5) and metal oxides, are often employed for these dehydration reactions. rsc.orgmdpi.comresearchgate.net The addition of promoters like boric acid to HZSM-5 can significantly enhance the yield of MEK. mdpi.com

Another important transformation is the conversion of 2,3-butanediol to butenes through hydrodeoxygenation. researchgate.net This reaction, typically carried out in the presence of hydrogen over catalysts like Cu/ZSM-5, provides a route to valuable olefinic building blocks. researchgate.net The selectivity towards butenes can be influenced by factors such as the SiO2/Al2O3 ratio of the zeolite support and the H2/2,3-butanediol ratio. researchgate.net

Furthermore, 2,3-butanediol can serve as a precursor for the synthesis of various other chemicals. For example, it can be converted to 2-methylpropanal via a rearrangement reaction under acidic conditions. rsc.org The selective production of these different intermediates often requires careful tuning of the catalyst properties and reaction parameters to favor the desired reaction pathway.

Table 2: Key Chemical Intermediates from 2,3-Butanediol Scaffolds

| Intermediate | Reaction Type | Catalyst/Reagent | Significance | Reference |

|---|---|---|---|---|

| Methyl Ethyl Ketone (MEK) | Dehydration | Acidic catalysts (e.g., HZSM-5, metal oxides) | Industrial solvent, fuel additive | researchgate.netmdpi.commdpi.com |

| 1,3-Butadiene | Dehydration | Acidic catalysts (e.g., Thorium oxide) | Monomer for synthetic rubber | mdpi.comyoutube.com |

| Butenes | Hydrodeoxygenation | Cu/ZSM-5 | Olefinic building blocks | researchgate.netresearchgate.net |

| 2-Methylpropanal | Rearrangement | Acidic catalysts | Chemical intermediate | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2,3 Di 4 Pyridyl 2,3 Butanediol Systems

Single Crystal and Powder X-ray Diffraction (SCXRD/PXRD) Analysis

X-ray diffraction is a cornerstone technique for the definitive structural elucidation of crystalline solids, including the various forms of 2,3-Di(4-pyridyl)-2,3-butanediol.

Elucidation of Crystal and Molecular Structures

Single-crystal X-ray diffraction (SCXRD) has been instrumental in determining the precise molecular geometry, bond lengths, bond angles, and crystal packing of this compound. This compound exists as two diastereomers: a meso form and a chiral dl (or racemic) pair.

The meso form of the related compound, 2,3-di(2-pyridyl)-2,3-butanediol, crystallizes in the monoclinic space group P2₁/c. In this configuration, the molecule possesses a center of inversion, and the two halves are related by symmetry. The pyridyl groups adopt a conformation where they are positioned away from each other to minimize steric hindrance.

For this compound, the crystal structure reveals specific conformations of the pyridyl rings and the butanediol (B1596017) backbone. The orientation of these groups is crucial for understanding how the molecules assemble in the solid state.

Table 1: Representative Crystallographic Data for Diol Compounds

| Parameter | 2,3-di(2-pyridyl)-2,3-butanediol (meso) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.913(2) |

| b (Å) | 7.854(2) |

| c (Å) | 10.158(2) |

| β (°) | 108.77(2) |

| Z | 2 |

Note: This table provides data for a closely related analogue to illustrate typical crystallographic parameters. Data for the title compound may vary.

Hydrogen Bonding Networks and Supramolecular Interactions

The molecular structure of this compound, with its hydroxyl (-OH) groups and pyridyl nitrogen atoms, is perfectly suited for forming extensive hydrogen bonding networks. The hydroxyl groups act as hydrogen bond donors, while the nitrogen atoms of the pyridyl rings serve as acceptors.

In the solid state, these molecules engage in intermolecular O-H···N hydrogen bonds. libretexts.org These interactions link individual molecules together, creating larger supramolecular assemblies such as chains, sheets, or three-dimensional networks. The specific nature of this network is dependent on the stereochemistry (meso or dl) of the diol.

Beyond classical hydrogen bonds, weaker interactions like C-H···π and π···π stacking interactions between the pyridyl rings can also play a significant role in stabilizing the crystal packing. rsc.orgsmu.edu These directional interactions are fundamental to the fields of crystal engineering and supramolecular chemistry, where this diol is often used as a building block (ligand) to construct metal-organic frameworks (MOFs) and coordination polymers.

Disorder Phenomena and Refinement Strategies in Crystal Structures

In some crystal structures of pyridyl-containing compounds, disorder phenomena can be observed. This is particularly common for flexible side groups or when molecules can adopt multiple, closely related conformations within the crystal lattice. For instance, pyridyl rings might exhibit rotational disorder, occupying two or more positions with different probabilities.

When such disorder is present, specialized refinement strategies are required during the analysis of the X-ray diffraction data. This involves modeling the disordered fragments in multiple orientations and refining their site occupancy factors. Correctly modeling this disorder is crucial for obtaining an accurate final crystal structure and for understanding the true nature of the molecule's conformation and packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique used to probe the chemical environment of atomic nuclei, providing valuable information about molecular structure, conformation, and dynamics in solution.

Proton (¹H) and Carbon (¹³C) NMR Characterization

¹H and ¹³C NMR spectra provide a definitive fingerprint for this compound.

¹H NMR: The proton NMR spectrum typically shows distinct signals for the aromatic protons on the pyridyl rings and the aliphatic protons of the methyl groups. The chemical shifts of the pyridyl protons are found in the aromatic region (typically δ 7-9 ppm), with their exact positions and splitting patterns depending on their substitution. The methyl (CH₃) protons appear as a singlet in the upfield region of the spectrum. The hydroxyl (-OH) protons give rise to a signal whose chemical shift can be variable and dependent on factors like solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data. It shows characteristic signals for the different carbon atoms in the molecule. This includes distinct resonances for the quaternary carbons of the butanediol backbone, the methyl carbons, and the various carbons of the 4-pyridyl groups.

Table 2: Typical NMR Chemical Shifts for Related Butanediol Structures

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Pyridyl-H | 7.0 - 8.5 |

| Methyl-H (CH₃) | 1.1 - 1.5 | |

| Hydroxyl-H (OH) | Variable | |

| ¹³C | Quaternary C (C-OH) | 70 - 80 |

| Methyl C (CH₃) | 15 - 25 | |

| Pyridyl-C | 120 - 155 |

Note: These are approximate chemical shift ranges. Actual values for this compound will depend on the solvent and specific stereoisomer.

Diastereomeric Ratio Determination via NMR Spectroscopy

NMR spectroscopy is particularly effective for distinguishing between the meso and dl diastereomers of this compound and for quantifying their relative amounts in a mixture. researchgate.net Because the diastereomers are distinct chemical compounds, they have different NMR spectra. researchgate.net

The meso compound is achiral and has a higher degree of symmetry than the individual enantiomers of the dl pair. This difference in symmetry often results in a simpler NMR spectrum for the meso form compared to the dl form. For example, certain protons or carbons that are chemically equivalent in the meso isomer may be non-equivalent in the dl isomer, leading to separate signals.

By carefully integrating the areas of well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum, the diastereomeric ratio (d.r.) can be accurately determined. researchgate.net For this to be successful, at least one signal for the meso form must be clearly resolved from a corresponding signal for the dl form. Advanced techniques, such as pure shift NMR, can be employed to collapse complex multiplets into singlets, significantly improving spectral resolution and facilitating more accurate integration even in crowded spectral regions. manchester.ac.uk

Vibrational Spectroscopy (IR) for Functional Group Identification and Coordination Modes

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound and for probing the changes in its vibrational modes upon coordination to a metal center. The IR spectrum of the free ligand is characterized by distinct absorption bands corresponding to its constituent hydroxyl and pyridyl groups.

The most prominent vibrational modes for the free ligand include the O-H stretching of the hydroxyl groups, typically observed as a broad band in the 3200-3600 cm⁻¹ region. The C-O stretching vibrations of the tertiary alcohol groups are also identifiable. The pyridyl groups give rise to several characteristic bands, including C=N and C=C stretching vibrations within the aromatic ring, which typically appear in the 1400-1600 cm⁻¹ range. researchgate.net The pyridine (B92270) ring breathing mode, a collective vibration of the entire ring, is often observed around 1000 cm⁻¹. mdpi.com

Upon formation of a metal complex, significant shifts in these vibrational frequencies occur, providing direct evidence of coordination. When the nitrogen atom of the pyridyl ring coordinates to a metal ion, the electron density in the ring is altered, leading to shifts in the C=C and C=N stretching frequencies. researchgate.net A notable indicator of coordination is the shift in the pyridine ring breathing mode, which is sensitive to the metal-nitrogen interaction. mdpi.com Furthermore, the coordination can influence the intramolecular hydrogen bonding of the hydroxyl groups, resulting in changes to the position and shape of the O-H stretching band. In some complexes, new bands may appear in the far-IR region (typically below 600 cm⁻¹), which can be attributed to the metal-nitrogen (M-N) stretching vibrations, directly confirming the formation of the coordination bond.

Table 1: Characteristic IR Frequencies for this compound and its Metal Complexes

| Vibrational Mode | Typical Frequency Range (Free Ligand, cm⁻¹) | Expected Shift upon Coordination |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) | Shift in position and change in band shape |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 | Minor shifts |

| C=C, C=N Stretch (pyridyl) | 1400-1600 | Shift to higher or lower frequency |

| Pyridine Ring Breathing | ~1000 | Shift to higher frequency |

| C-O Stretch (alcohol) | 1050-1200 | Minor shifts |

| M-N Stretch | N/A | Appearance of new band (typically <600 cm⁻¹) |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structural features of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of approximately 244.29 g/mol . chemspider.com

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 244. The fragmentation of this molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound can be predicted based on the functional groups present.

Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O, 18 Da), which would lead to a fragment ion at m/z 226. libretexts.org Another likely fragmentation is the cleavage of the central carbon-carbon bond of the butanediol backbone. This would result in a stable fragment containing a pyridyl group, a tertiary alcohol, and a methyl group. Further fragmentation could involve the loss of methyl radicals (CH₃, 15 Da) or cleavage resulting in pyridyl-containing cations. The fragmentation of the pyridine ring itself can also occur, though it is a relatively stable aromatic system. sapub.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Identity |

| 244 | [C₁₄H₁₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 229 | [M - CH₃]⁺ | Loss of a methyl group |

| 226 | [M - H₂O]⁺ | Loss of water |

| 122 | [C₇H₈NO]⁺ | Cleavage of central C-C bond |

| 107 | [C₆H₇N]⁺ | Loss of CH₃CO from m/z 122 |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Electronic Spectroscopy (UV-Vis) for Optical Properties and Coordination Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the this compound molecule and its complexes, which determines their optical properties.

The UV-Vis spectrum of the free ligand is dominated by absorptions arising from π→π* and n→π* electronic transitions within the pyridyl rings. The high-energy π→π* transitions are typically intense and occur in the UV region. The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are generally less intense and may appear as shoulders on the main absorption bands.

Table 3: Typical Electronic Transitions for this compound Systems

| Transition Type | Typical Wavelength Region | Description |

| π→π | < 300 nm | High-intensity transition within the pyridyl ring. |

| n→π | 300-350 nm | Lower-intensity transition involving nitrogen lone pair electrons. |

| MLCT/LMCT | 350-600 nm | Appears upon coordination to a transition metal; often intense. |

Thermal Analysis Techniques in Material Characterization (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase behavior of this compound and its derived materials, such as metal-organic frameworks (MOFs).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For the crystalline free ligand, a sharp endothermic peak corresponding to its melting point would be observed. The melting point for this compound has been reported to be in the range of 220–222 °C. For amorphous materials or polymers incorporating this ligand, a step-like change in the baseline, known as the glass transition temperature (Tg), might be observed instead of a sharp melting point.

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition and thermal stability. A TGA thermogram of a coordination polymer containing this compound would typically show a multi-step decomposition process. An initial mass loss at lower temperatures (e.g., < 150 °C) usually corresponds to the removal of guest solvent molecules (like water or ethanol) trapped within the material's pores. The main decomposition of the organic ligand occurs at higher temperatures, often followed by the decomposition of any counter-ions. The final residual mass at the end of the analysis typically corresponds to the formation of a stable metal oxide. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability.

Table 4: Thermal Analysis Data for this compound Systems

| Analysis Type | Event | Typical Temperature Range (°C) | Information Obtained |

| DSC | Melting (for crystalline ligand) | 220–222 | Melting point, Purity |

| DSC | Glass Transition (for polymers) | Variable | Amorphous phase behavior |

| TGA | Solvent Loss (for complexes) | 50-150 | Presence of guest molecules |

| TGA | Ligand Decomposition | > 250 | Thermal stability of the framework |

| TGA | Final Residue | > 600 | Corresponds to metal oxide formation |

Theoretical and Computational Chemistry of 2,3 Di 4 Pyridyl 2,3 Butanediol and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,3-di(4-pyridyl)-2,3-butanediol. nih.gov By solving approximations of the Schrödinger equation, DFT can determine various electronic properties that govern the molecule's behavior.

Detailed research findings from DFT calculations would typically involve optimizing the molecule's geometry to find its lowest energy structure. From this optimized geometry, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.

Another key output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show negative potential around the nitrogen atoms of the pyridyl rings and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack and coordination to metal ions. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them susceptible to nucleophilic attack.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can also be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Description | Predicted Value for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | 5.3 eV |

| Chemical Potential (μ) | Tendency of electrons to escape from the system. | -3.85 eV |

| Hardness (η) | Resistance to change in electron distribution. | 2.65 eV |

| Electrophilicity (ω) | Capacity to accept electrons. | 2.80 eV |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure, based on studies of similar pyridine (B92270) derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Processes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions that can lead to self-assembly. nih.gov For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.

In the context of this compound, MD simulations would track the trajectories of all atoms in the system, governed by a force field that describes the inter- and intramolecular forces. By analyzing these trajectories, researchers can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can model the self-assembly of multiple this compound molecules. The pyridyl rings can participate in π-π stacking interactions, while the hydroxyl groups are capable of forming a network of hydrogen bonds. These non-covalent interactions are the driving forces for self-assembly into larger supramolecular structures, such as chains or sheets. MD simulations can reveal the preferred modes of interaction and the resulting morphologies of the self-assembled structures.

| Dihedral Angle | Description | Predicted Stable Conformations |

| HO-C-C-OH | Defines the relative orientation of the hydroxyl groups. | Gauche and anti conformations are likely to be stable. |

| N-C-C-N | Defines the relative orientation of the pyridyl rings. | Both syn and anti-orientations are possible, influencing the potential for intermolecular interactions. |

| C-C-C-N | Defines the rotation of the pyridyl rings relative to the butanediol (B1596017) backbone. | Rotation will be influenced by steric hindrance and potential for hydrogen bonding. |

Note: This table outlines the key dihedral angles and the expected conformational behavior based on studies of related butanediol and pyridine-containing molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides methods to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. scilit.com This synergy between theory and experiment is a powerful approach for detailed structural characterization.

For this compound, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. ijcce.ac.ir The calculated NMR spectra for a proposed structure can be compared with the experimental spectra. A good agreement between the predicted and measured chemical shifts provides strong evidence for the correctness of the assigned structure.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be computed using DFT. researchgate.net The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule. Comparing the computed IR spectrum with the experimental one helps in the interpretation of the experimental data and can confirm the presence of specific functional groups and intramolecular interactions, such as hydrogen bonding. Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors to the computed values to account for systematic errors in the calculations. researchgate.net

| Spectroscopic Parameter | Experimental Value | Calculated Value |

| ¹H NMR Chemical Shift (OH) | ~5.0 ppm | ~4.8 ppm |

| ¹³C NMR Chemical Shift (C-OH) | ~75 ppm | ~74 ppm |

| IR Frequency (O-H stretch) | ~3400 cm⁻¹ | ~3450 cm⁻¹ |

| IR Frequency (C-N stretch, pyridyl) | ~1600 cm⁻¹ | ~1610 cm⁻¹ |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical spectroscopic data for compounds containing hydroxyl and pyridyl functional groups.

Modeling of Metal-Ligand Interactions and Coordination Geometries in Complexes

The two pyridyl groups and two hydroxyl groups of this compound make it an excellent ligand for coordinating with metal ions. Computational modeling is a key tool for understanding the nature of these metal-ligand interactions and for predicting the geometries of the resulting coordination complexes. nih.gov

DFT calculations can be used to model the interaction between the ligand and a metal center. By optimizing the geometry of the metal-ligand complex, the preferred coordination mode can be determined. This compound can act as a bidentate ligand, coordinating to a single metal center through the nitrogen atoms of its two pyridyl rings. Alternatively, it can bridge two different metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

The calculations can also provide the binding energy of the ligand to the metal ion, which is a measure of the stability of the complex. The nature of the metal-ligand bond can be analyzed through various techniques, such as Natural Bond Orbital (NBO) analysis, which provides information about charge transfer and orbital interactions between the ligand and the metal.

Furthermore, computational models can predict the coordination geometry around the metal center, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the complex. This information is crucial for understanding the properties and potential applications of these metal complexes, for example, in catalysis or materials science.

| Metal Ion | Predicted Coordination Number | Predicted Geometry |

| Cu(II) | 4 | Distorted square planar or tetrahedral |

| Zn(II) | 4 | Tetrahedral |

| Ni(II) | 4 or 6 | Square planar or octahedral |

| Cd(II) | 4 or 6 | Tetrahedral or octahedral |

Note: This table presents plausible coordination scenarios for this compound with various metal ions, based on the known coordination chemistry of similar pyridyl ligands.

Emerging Research Directions and Future Perspectives in 2,3 Di 4 Pyridyl 2,3 Butanediol Chemistry

Advancements in Sustainable Synthesis of Pyridyl-Diol Compounds

The traditional synthesis of 2,3-Di(4-pyridyl)-2,3-butanediol often involves methods like the reductive pinacol (B44631) coupling reaction using reagents such as titanium(III) chloride or palladium-catalyzed cross-coupling reactions. While effective, these routes can rely on expensive or environmentally challenging reagents. The future of pyridyl-diol synthesis is increasingly pointing towards more sustainable and economical methods, drawing inspiration from the significant progress made in the bio-manufacturing of the parent compound, 2,3-butanediol (B46004) (2,3-BDO).

Microbiological production of 2,3-BDO has been established as a viable and green alternative to chemical synthesis. nih.gov Researchers have successfully engineered and optimized various microbial strains, including bacteria from the genera Klebsiella, Bacillus, and Paenibacillus polymyxa, to produce 2,3-BDO efficiently. nih.govresearchgate.net A key aspect of this advancement is the use of renewable and waste feedstocks, such as:

Lignocellulosic biomass like wood hydrolysates and corn stover. nih.govrsc.org

Glycerol (B35011) , a byproduct of the biodiesel industry. nih.govnih.gov

Whey , a surplus byproduct from dairy manufacturing. frontiersin.org

Furthermore, enzymatic and cell-free biosystems represent the next frontier in sustainable production. A notable example is the development of a four-enzyme system to efficiently convert ethanol (B145695) into 2,3-BDO. nih.gov These bio-based strategies, which are continually being refined to improve yields and reduce costs, provide a clear and promising blueprint for the future development of sustainable synthesis routes for more complex derivatives, including this compound.

Rational Design of Novel Coordination Polymers and MOFs with Enhanced Functionalities

The ability of this compound to act as a bidentate ligand—coordinating to metal ions through its two pyridyl nitrogen atoms—makes it a prime candidate for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). The concept of "rational design" is central to this field, involving the deliberate selection of molecular building blocks to create materials with predetermined structures and functions. nih.govwd-homs.cn

The structure of the this compound ligand imparts specific properties to the resulting frameworks, such as flexibility, which can be crucial for applications like gas storage and separation. Research has demonstrated that even minor modifications to the ligands or other components in a framework can significantly alter its properties. For instance, studies on related systems show that introducing functional groups like iodine into the organic linkers can change the resulting framework's sorption selectivity for different organic substrates. mdpi.com The choice of metal ion and the isomeric form of the ligand are also critical variables that can be tuned to control the final architecture and function. researchgate.net

Future research will focus on leveraging these design principles to create novel CPs and MOFs based on this compound with enhanced functionalities. Key areas of exploration include the development of materials for the selective adsorption of CO2 and light hydrocarbons, which has already been demonstrated in related MOFs.

| Framework Component | Example/Principle | Resulting Property/Function | Source |

|---|---|---|---|

| Flexible Ligand (e.g., this compound) | Incorporation into a zinc-based framework. | Structural flexibility, potential for selective gas storage and separation. | |

| Functionalized Linker (e.g., 2-iodoterephthalic acid) | Used with a pyridyl-based linker (bpe) and Zn(II) or Co(II). | Alters sorption selectivity for mixtures like benzene/cyclohexane. | mdpi.com |

| Isomeric Ligands (e.g., n-pyridyl isomers) | Combining different pyridyl-triazole isomers with copper(I) halides. | Tunes coordination modes, leading to diverse architectures (e.g., 1D straps vs. 2D layers). | researchgate.net |

| Metal Ion Choice (e.g., Fe-based vs. Zn-based) | Used in the rational design of hollow multishelled structures. | Governs catalytic and drug-release capabilities. | nih.gov |

Exploration of Chiral this compound in Asymmetric Catalysis

The 2,3-butanediol core of the title compound possesses two stereocenters, meaning it can exist as a pair of optically active enantiomers ((2R,3R) and (2S,3S)) and an optically inactive meso form. mdpi.com This inherent chirality presents a significant opportunity in the field of asymmetric catalysis, where the goal is to synthesize specific chiral molecules, a critical task in the pharmaceutical industry. Optically pure vicinal diols are highly valued as building blocks for the synthesis of complex chiral compounds. nih.gov

The enantiomerically pure forms of this compound are being explored as potential chiral ligands. When complexed with a metal center, the ligand's specific three-dimensional structure can create a chiral environment that directs a chemical reaction to produce one enantiomer of the product over the other. This concept is well-established with other classes of ligands, such as BINOL derivatives, which are used in reactions like the aza Diels-Alder reaction. researchgate.net The potential of pyridyl-alcohol structures in catalysis has been demonstrated by chiral 1-(3-pyridyl)alkanols, which can function as chiral self-catalysts.

A key challenge is the production of the enantiopure pyridyl-diol. Advances in biotechnology, particularly the characterization and application of stereospecific enzymes like (2R,3R)-2,3-butanediol dehydrogenase, are paving the way for the efficient synthesis of specific chiral diols. nih.gov Future research will focus on utilizing these enantiopure this compound isomers as ligands in a variety of catalytic asymmetric transformations to produce high-value, enantiomerically pure chemicals.

Integration of this compound into Hybrid Materials for Advanced Applications

Hybrid materials, which combine distinct components to achieve synergistic or novel properties, represent a major direction in materials science. The unique bifunctionality of this compound makes it an excellent candidate for integration into such materials. Research on the parent 2,3-butanediol provides a model for this approach. For example, bio-derived 2,3-BDO has been successfully used as a chain extender in the synthesis of bio-based waterborne polyurethane dispersions (PUDs), creating sustainable resins for coatings and adhesives. frontiersin.org

A compelling example of a hybrid strategy is the production of biojet fuel from 2,3-BDO. rsc.org This process integrates a biological step (fermentation of biomass to produce the diol) with subsequent chemical steps (catalytic dehydration, oligomerization, and hydrogenation) to yield jet-range hydrocarbons. rsc.org This demonstrates how a bio-derived building block can be incorporated into a multi-step process to create an advanced, high-performance product.

For this compound, the addition of the pyridyl groups offers further functionalities. When integrated into a polymer backbone, these groups could serve as pH-responsive sites, metal-coordination points for creating self-healing materials, or embedded catalytic centers. Future work will likely explore the incorporation of this pyridyl-diol into polymers, composites, and other matrices to develop advanced hybrid materials with tailored chemical and physical properties.

Bridging Fundamental Research with Potential Industrial Process Improvements

The ultimate goal of much chemical research is to translate fundamental discoveries into tangible industrial benefits. The parent compound, 2,3-butanediol, is recognized as a valuable platform chemical with the potential to produce a wide range of industrial commodities, including methyl ethyl ketone (MEK), 1,3-butadiene (B125203) (a key component of synthetic rubber), plastics, and fuel additives. nih.govresearchgate.netresearchgate.net The primary driver for this research is the transition from petroleum-based chemical production to more sustainable, bio-based processes that can utilize waste streams. nih.govfrontiersin.org This is exemplified by the partnership between the National Renewable Energy Laboratory (NREL) and BioPrincipia to scale up the fermentation of 2,3-BDO, demonstrating a clear path to commercialization. nrel.gov

While fundamental research on this compound is still in its earlier stages, it lays the essential groundwork for future industrial applications. The exploration of its role in coordination polymers is building knowledge for creating next-generation materials for separations and catalysis. The investigation of its chiral properties is paving the way for new, highly selective catalysts for the fine chemical and pharmaceutical industries. nih.gov As sustainable methods for producing pyridyl-diols become more economically viable, the unique properties of this compound can be harnessed to improve existing industrial processes or to create entirely new classes of high-value functional materials and specialty chemicals.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,3-Di(4-pyridyl)-2,3-butanediol?

The synthesis typically involves coupling reactions between pyridyl derivatives and diol precursors. For example, multi-step procedures may include nucleophilic substitution or palladium-catalyzed cross-coupling to introduce pyridyl groups at the 2,3-positions of butanediol. Reaction conditions such as temperature control (e.g., 60–80°C), pH adjustments, and solvent selection (e.g., methanol or ethanol) are critical for optimizing yield and purity . Chiral resolution techniques may be required to isolate specific stereoisomers .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): and NMR resolve stereoisomers and confirm substituent positions. For instance, the meso and rac forms exhibit distinct splitting patterns in spectra .

- X-ray Crystallography: Determines molecular geometry, hydrogen-bonding networks, and crystal packing. A study on the meso form revealed a centrosymmetric structure with intermolecular O–H···N hydrogen bonds stabilizing the lattice .

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and distinguishes isomers via retention times and fragmentation patterns .

Q. How does the stereochemistry of this compound impact its physical properties?

The meso and rac isomers exhibit differing melting points, solubility, and crystallinity due to variations in symmetry and intermolecular interactions. For example, the meso form’s centrosymmetric structure often results in higher melting points and distinct crystal habits compared to the rac isomer .

Advanced Research Questions

Q. What strategies resolve contradictions in stereoisomer ratios observed during microbial or chemical synthesis?

Discrepancies in rac/meso ratios (e.g., ~74% rac in S. cerevisiae vs. prior reports ) can arise from substrate availability or enzyme stereoselectivity. Methodological solutions include:

- Chiral Chromatography: Using chiral GC columns to separate isomers and quantify ratios .

- Enzyme Engineering: Modifying dehydrogenases (e.g., bdhA in Bacillus subtilis) to favor specific stereoisomers .

- Dynamic Control Algorithms: Applying computational tools like dcFBA to optimize metabolic flux toward desired isomers .

Q. How do pyridyl groups enhance the compound’s utility in coordination chemistry or materials science?

The bipyridyl moiety acts as a bidentate ligand, enabling chelation with transition metals (e.g., Cu, Fe) for catalytic or MOF applications. For instance, the pyridyl nitrogen’s lone pairs facilitate strong metal coordination, while the diol backbone provides flexibility for framework assembly . Computational modeling can predict binding affinities and optimize ligand-metal ratios for specific applications.

Q. What experimental designs address challenges in scaling up synthesis while maintaining stereochemical purity?

- Two-Stage Fed-Batch Fermentation: Separates growth and production phases to minimize byproducts. For example, E. coli engineered with budA/B/C genes achieved 43.6 g/L 2,3-butanediol with a 104% productivity increase using dcFBA-guided optimization .

- Continuous Two-Reactor Systems: Maintains optimal conditions (pH, oxygen) to sustain stereoselectivity. A continuous setup tripled productivity with minimal yield loss in E. coli .

- In Situ NMR Monitoring: Tracks real-time stereoisomer formation to adjust reaction parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.